molecular formula C23H17IN2O2 B6015546 2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6015546
M. Wt: 480.3 g/mol
InChI Key: HPQDBGPONSMFCY-MDWZMJQESA-N
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Description

2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and is substituted with hydroxyphenyl, iodo, and methylphenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of deiodinated or substituted products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-6-IODO-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 5-[(E)-2-(4-HYDROXYPHENYL)ETHENYL]-2-[(1E)-3-METHYLBUT-1,3-DIEN-1-YL]BENZENE-1,3-DIOL

Uniqueness: 2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group enhances its reactivity and potential for further functionalization, while the hydroxyphenyl and methylphenyl groups contribute to its biological activity and stability.

Properties

IUPAC Name

2-[(E)-2-(2-hydroxyphenyl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17IN2O2/c1-15-6-10-18(11-7-15)26-22(13-8-16-4-2-3-5-21(16)27)25-20-12-9-17(24)14-19(20)23(26)28/h2-14,27H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDBGPONSMFCY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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